molecular formula C21H27N3O5S2 B6570514 N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide CAS No. 946347-87-1

N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide

Cat. No.: B6570514
CAS No.: 946347-87-1
M. Wt: 465.6 g/mol
InChI Key: CNTOZVALSKBBGY-UHFFFAOYSA-N
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Description

N-(4-{[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with an ethanesulfonyl group at position 1 and a sulfamoylphenylbutanamide moiety at position 4. The ethanesulfonyl group enhances metabolic stability, while the sulfamoylphenylbutanamide moiety may contribute to target binding affinity.

Properties

IUPAC Name

N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S2/c1-3-6-21(25)22-17-8-11-19(12-9-17)31(28,29)23-18-10-13-20-16(15-18)7-5-14-24(20)30(26,27)4-2/h8-13,15,23H,3-7,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTOZVALSKBBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation

Catalytic hydrogenation of quinoline derivatives under hydrogen gas (H₂) in the presence of palladium or platinum catalysts yields tetrahydroquinoline. For example, VulcanChem’s protocol employs palladium on carbon (Pd/C) in methanol at 50–60°C and 3–5 bar H₂ pressure. This method achieves >90% conversion but requires careful control of steric hindrance at the C2 position to avoid byproducts. Substrates with bulky C2 substituents favor hydrogenation over competing hydrocyanomethylation pathways.

Electrochemical Reduction

Recent advances utilize acetonitrile (MeCN) as both a hydrogen donor and cyanomethyl precursor in electrochemical setups. A 2024 study demonstrated selective tetrahydroquinoline formation at room temperature using a platinum electrode and constant current of 10 mA/cm². Deuterium labeling confirmed that protons originate from MeCN, enabling deuterated analogs without isotopic solvents. This method avoids high-pressure equipment and achieves 85–92% yields for unsubstituted quinolines.

Table 1: Comparison of Tetrahydroquinoline Synthesis Methods

MethodConditionsYield (%)Key Advantages
Catalytic HydrogenationPd/C, MeOH, 50°C, 5 bar H₂90–95High yield, scalable
ElectrochemicalPt electrode, MeCN, RT, 10 mA/cm²85–92Mild conditions, no H₂ required

Introduction of the Ethanesulfonyl Group

Sulfonation of the tetrahydroquinoline nitrogen is achieved using ethanesulfonyl chloride (ClSO₂C₂H₅). The reaction proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as triethylamine (Et₃N) or pyridine to scavenge HCl. Optimal conditions involve slow addition of ethanesulfonyl chloride (1.2 equiv) at 0°C to prevent exothermic side reactions, followed by stirring at room temperature for 12 hours. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) typically yields 75–80% of the sulfonated intermediate.

Challenges :

  • Regioselectivity : Competing sulfonation at aromatic positions necessitates electron-withdrawing groups on the tetrahydroquinoline ring to direct reactivity to the nitrogen.

  • Byproducts : Over-sulfonation or decomposition occurs if stoichiometry exceeds 1.2 equiv or temperatures rise above 25°C.

Sulfamoylation of the Aromatic Ring

The sulfamoyl group (–SO₂NH₂) is introduced via reaction of 4-aminophenylsulfonyl chloride with the ethanesulfonyl-tetrahydroquinoline intermediate. This step requires anhydrous conditions due to the moisture sensitivity of sulfonyl chlorides. A representative protocol from Ambeed involves:

  • Dissolving the tetrahydroquinoline derivative (1.0 equiv) and 4-aminophenylsulfonyl chloride (1.1 equiv) in dry DCM.

  • Adding Et₃N (2.0 equiv) and catalytic DMAP (4-dimethylaminopyridine) to accelerate the reaction.

  • Stirring at room temperature for 6–8 hours, followed by aqueous workup (5% brine, 1N HCl) and column chromatography.

Table 2: Sulfamoylation Reaction Optimization

BaseSolventTime (h)Yield (%)
Et₃NDCM878
PyridineTHF1265
DBUAcetonitrile672

Amidation with Butanoyl Chloride

The final step couples the sulfamoylated intermediate with butanoyl chloride to form the target amide. A patented method (CN113549068A) outlines the following optimized procedure:

  • Activate the carboxylic acid of 4-methylthiazole-5-carboxylic acid (analogous to butanamide precursors) using thionyl chloride (SOCl₂) to form the acyl chloride.

  • React with the amine-containing intermediate in DCM with Et₃N (3.0 equiv) and DMAP (0.1 equiv) at 0°C→RT.

  • Quench with ice water, extract with ethyl acetate, and purify via recrystallization (EtOAc/hexane).

Key Parameters :

  • Stoichiometry : A 10% excess of butanoyl chloride ensures complete conversion.

  • Catalyst : DMAP enhances acylation rates by 40% compared to uncatalyzed reactions.

Purification and Characterization

Crude N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide is purified via:

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).

  • Recrystallization : Ethyl acetate/hexane (1:1) yields >99% purity by HPLC.

Analytical Data :

  • NMR : ¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, Ar–H), 7.45 (d, J = 8.4 Hz, 2H, Ar–H).

  • LC-MS : m/z 466.2 [M+H]⁺, retention time 6.7 min (C18 column, 70% MeCN/H₂O).

Challenges and Optimization Opportunities

  • Steric Hindrance : Bulky C2 substituents on quinoline reduce hydrogenation efficiency; electrochemical methods may offer alternatives.

  • Sulfonation Side Reactions : Lowering reaction temperatures to 0°C and using slow reagent addition minimizes byproducts.

  • Amidation Efficiency : Catalytic DMAP and excess acyl chloride improve yields to >90% .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to quinoline derivatives.

  • Reduction: : Reduction reactions can target the sulfamoyl or ethanesulfonyl groups, potentially yielding amine or sulfonamide products.

  • Substitution: : The compound may participate in nucleophilic or electrophilic substitution reactions, often modifying the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Sodium borohydride and lithium aluminium hydride are frequently used reducing agents.

  • Substitution: : Conditions vary depending on the substituent, but may include the use of strong bases or acids.

Major Products Formed

  • Oxidation: : Quinoline derivatives.

  • Reduction: : Amine or sulfonamide derivatives.

  • Substitution: : Varied products depending on the nature of the substituents introduced or replaced.

Scientific Research Applications

Chemistry

In chemistry, N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide is studied for its potential as an intermediate in organic synthesis and for developing new materials with unique properties.

Biology

In biological research, this compound is explored for its potential as an enzyme inhibitor or a building block for designing novel bioactive molecules. Its unique structure can interact with various biological targets, providing insights into enzyme mechanisms and protein functions.

Medicine

In the medical field, there is interest in its potential as a therapeutic agent. Its interactions with specific molecular targets could lead to the development of new drugs for treating diseases such as cancer, inflammation, or microbial infections.

Industry

Industrially, the compound can be utilized in developing new materials, including polymers and coatings, due to its chemical stability and reactivity. Its properties may also be leveraged in the creation of advanced pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. The sulfonamide group is particularly known for its ability to inhibit enzyme activity by mimicking natural substrates or interfering with enzyme-substrate interactions. The ethanesulfonyl group can also contribute to binding affinity and specificity, further enhancing the compound's biological activity.

Comparison with Similar Compounds

Key Observations :

  • Synthetic yields for analogs in vary widely (6–69%), suggesting that the target compound’s synthesis may require optimization to avoid low yields .
Pharmacological and Target Profile
Compound (from ) Core Structure Key Functional Groups Target Pathway
PKI-587 Urea, morpholino groups Dimethylaminopiperidine, morpholino PI3K/mTOR
GSK-2126458 Difluorophenyl Morpholino, triazine PI3K/AKT/mTOR
Target Compound Tetrahydroquinoline Ethanesulfonyl, sulfamoylphenyl Hypothesized: Kinases*

Key Observations :

  • The sulfamoyl group in the target compound may mimic sulfonamide-based kinase inhibitors, though its exact target remains unverified .
  • Unlike PKI-587 and GSK-2126458, the target compound lacks morpholino or urea motifs, which are critical for binding to PI3K/mTOR in compounds .

Biological Activity

N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

  • Tetrahydroquinoline core : A bicyclic structure known for various biological activities.
  • Ethanesulfonyl group : This moiety may enhance solubility and bioavailability.
  • Sulfamoyl and phenyl groups : These functional groups are often associated with pharmacological activity.

The molecular formula of the compound is C21H27N3O5S, indicating a substantial molecular weight that may influence its pharmacokinetics and dynamics.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Inflammatory Cytokines : Similar compounds have shown efficacy in suppressing pro-inflammatory cytokines such as IL-6 and IL-1β. This suggests that the target pathways may involve modulation of inflammatory responses through inhibition of these cytokines .
  • Anticancer Activity : Compounds with similar structures have been reported to inhibit cancer cell proliferation. For instance, related sulfonamide derivatives have demonstrated significant inhibitory effects on colon cancer cell lines .
  • Enzyme Interaction : The sulfonamide group is known to interact with enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

In Vitro Studies

Research has indicated that derivatives of similar compounds exhibit potent biological activities:

  • Cytokine Suppression : In vitro tests revealed that certain derivatives effectively reduced mRNA expression levels of IL-6 and IL-1β in human keratinocyte cells at concentrations as low as 10 μM. For example, compounds showed varying degrees of inhibition with specific values indicating their potency .
CompoundIL-6 mRNA Expression (Relative to Control)
5d7.5
5c4.6
5f7.2
5m9.0

In Vivo Studies

Further studies evaluated the anti-inflammatory effects in animal models:

  • LPS-Induced Inflammation : Compounds administered to mice prior to lipopolysaccharide (LPS) exposure showed significant reductions in inflammatory markers such as TNF-α and liver enzymes (ALT, AST), indicating lower hepatotoxicity compared to controls .

Case Studies

Several studies have focused on the biological activity of structurally related compounds:

  • Anticancer Properties : A study on a related sulfonamide demonstrated IC50 values of 0.12 μM against HCT116 colorectal cancer cells, highlighting the potential for development into therapeutic agents targeting cancer .
  • Anti-inflammatory Effects : Research on benzoxazole derivatives containing butanamide moieties showed effective suppression of inflammatory cytokines in both in vitro and in vivo settings .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide, and how can reaction conditions be optimized?

  • Answer : The synthesis involves multi-step organic reactions, including sulfonamide coupling, tetrahydroquinoline ring formation, and butanamide functionalization. Critical parameters include:

  • Catalysts : Use palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to enhance yield .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility during sulfonamide formation .
  • Temperature : Maintain 60–80°C for nucleophilic substitution steps to avoid side reactions .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

  • Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm sulfonamide and tetrahydroquinoline moieties (e.g., δ 2.8–3.2 ppm for ethanesulfonyl protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+^+ at m/z 503.12) .
  • X-ray Crystallography : To resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with adjacent acetamide groups) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) for purity assessment .

Q. How should researchers design experiments to screen its biological activity?

  • Answer : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets) and cell-based viability studies:

  • In vitro Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to quantify inhibition potency (IC50_{50}) .
  • Cell Lines : Test against cancer (e.g., MCF-7, HeLa) and normal (e.g., HEK293) lines to assess selectivity .
  • Dose-Response : Include 6–8 concentration points (1 nM–100 µM) with triplicate measurements .

Advanced Research Questions

Q. How can computational methods guide the design of analogs with improved target specificity?

  • Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes with target proteins (e.g., EGFR kinase) .
  • QSAR Models : Correlate substituent effects (e.g., sulfonamide bulkiness) with bioactivity using Hammett constants or logP values .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC50_{50} values)?

  • Answer :

  • Standardized Protocols : Adopt uniform assay conditions (pH 7.4, 37°C) and control compounds .
  • Meta-Analysis : Aggregate data from ≥3 independent studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) .
  • Structural Validation : Confirm compound identity via 1H^1H-NMR and LC-MS before bioassays to rule out batch variability .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?

  • Answer :

  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or morpholine) on the phenyl ring .
  • Metabolic Studies : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., sulfonamide hydrolysis) and block with fluorination .
  • LogP Optimization : Balance lipophilicity (target logP 2–3) via substituent modifications (e.g., methyl → trifluoromethyl) .

Q. What methods elucidate enzyme interaction mechanisms (e.g., allosteric vs. competitive inhibition)?

  • Answer :

  • Kinetic Assays : Measure VmaxV_{max} and KmK_m under varying substrate concentrations (Lineweaver-Burk plots) .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KdK_d) and stoichiometry in real-time .
  • Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-enzyme complexes to identify binding pockets .

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